(S)-Cyclobutylmethyl 2-aminopropanoate

Overview

Description

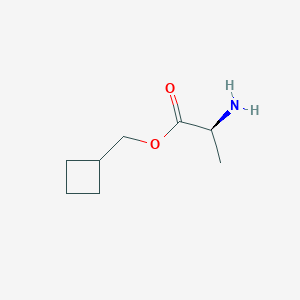

“(S)-Cyclobutylmethyl 2-aminopropanoate” is a compound that contains an amino group (-NH2) and a carboxylate ester group (-COO-) in its structure . The compound is a derivative of 2-aminopropanoic acid, also known as alanine, which is one of the 20 standard amino acids used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with alkyl halides . A three-step approach for the synthesis of α-amino ketones from chiral N-tert-butanesulfinyl imines, derived from the corresponding α-halo ketones, has been reported . The imines were treated with sodium methoxide to give the N-tert-butanesulfinyl 2-amino acetals, which were deprotected in two sequential steps .Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a cyclobutylmethyl group attached to the alpha carbon of 2-aminopropanoate. The “(S)” designation indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms. Unfortunately, specific structural analysis data for this compound was not found in the search results .Scientific Research Applications

1. Synthesis and Structural Analysis

The research by Tornøe, Christensen, and Meldal (2002) highlights a novel method for regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is significant for the synthesis of complex molecules, including those related to (S)-Cyclobutylmethyl 2-aminopropanoate (Tornøe, Christensen, & Meldal, 2002).

2. Pharmaceutical Intermediates

A study by Lindberg et al. (1978) discusses the selective inhibition of 5-hydroxytryptamine uptake by alpha-amino acid esters of phenethyl alcohols, which includes compounds structurally related to this compound. This research is crucial for understanding the role of these compounds in developing potential antidepressant agents (Lindberg et al., 1978).

3. Radioprotective and Chemoprotective Drug Activity

The work by Ishimaru (1982) and Gaugas (1982) investigates the radioprotective and chemoprotective properties of aminophosphorothioate drugs, which are structurally similar to this compound. These studies contribute to understanding how such compounds could be used in cancer therapies (Ishimaru, 1982), (Gaugas, 1982).

Future Directions

The future directions for research on “(S)-Cyclobutylmethyl 2-aminopropanoate” could involve further investigation into its synthesis, properties, and potential applications. For example, thienopyridines, a class of drugs used as P2Y12 receptor antagonists in antiplatelet therapy, have been optimized by designing and synthesizing a series of amino acid prodrugs . This suggests that “this compound” and similar compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name |

cyclobutylmethyl (2S)-2-aminopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(9)8(10)11-5-7-3-2-4-7/h6-7H,2-5,9H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCXJHSQQKXKSX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-3-yl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041084.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041090.png)

![2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3041093.png)

![2,3,3-trichloro-N-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)acrylamide](/img/structure/B3041094.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)

![2,6-difluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3041096.png)

![2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide](/img/structure/B3041097.png)

![2,6-difluoro-3-nitro-N-[4-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B3041099.png)

![1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one](/img/structure/B3041100.png)

![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)

![{3-[(Benzylthio)methyl]phenyl}{4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone](/img/structure/B3041103.png)

![2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041104.png)

![N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide](/img/structure/B3041106.png)